methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate
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Overview
Description
Methyl benzoate is an organic compound. It is an ester with the chemical formula C6H5COOCH3. It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Synthesis Analysis
Phenethyl alcohol can be prepared by the reaction between phenylmagnesium bromide and ethylene oxide .Chemical Reactions Analysis
Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, Methyl benzoate has a pleasant smell, strongly reminiscent of the fruit of the feijoa tree, and it is used in perfumery .Scientific Research Applications
Multicomponent Reactions (MCRs) and Synthetic Chemistry
- Application : Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate was synthesized using a tandem Knoevenagel–Michael protocol. This compound serves as a versatile building block due to its unique structure, combining a 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione core with a phenylglyoxal hydrate moiety. Researchers can explore its use in designing novel molecules for drug discovery and synthetic organic chemistry .
Organic Light-Emitting Diodes (OLEDs) and Materials Science
- Application : Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate, with its conjugated system, could serve as a precursor for OLED materials. Researchers can explore its potential as a building block for luminescent materials .
Functional Esters and Polymer Chemistry
- Applications :
Ubiquitin Detection and Cellular Localization
- Application : Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate could be used as a probe for studying ubiquitin localization within cells. Researchers can employ it alongside antibodies to investigate subcellular distribution .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-27-19(26)14-8-5-9-15(10-14)20-18(25)16-11-23(22-21-16)12-17(24)13-6-3-2-4-7-13/h2-11,17,24H,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAHADFBNGRQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate |
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